molecular formula C16H14ClNO4 B4735407 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 5802-51-7

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4735407
CAS No.: 5802-51-7
M. Wt: 319.74 g/mol
InChI Key: BCPQTPNIXFGIGW-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is an organic compound that belongs to the class of acetamides

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c17-12-3-1-2-4-13(12)22-10-16(19)18-11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQTPNIXFGIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364457
Record name 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5802-51-7
Record name 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the benzodioxin moiety, which may result in different chemical and biological properties.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Does not contain the chlorophenoxy group, potentially altering its reactivity and applications.

Uniqueness

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the chlorophenoxy and benzodioxin groups, which confer distinct chemical properties and potential applications. This combination of functional groups may enhance its reactivity and biological activity compared to similar compounds.

Biological Activity

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC18H16ClN3O3
Molecular Weight353.79 g/mol
LogP3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

The biological activity of this compound primarily involves its interaction with various receptor systems and signaling pathways. Research indicates that it may act as an antagonist at alpha-adrenergic receptors, particularly alpha1D and alpha1B subtypes, which are implicated in cancer cell proliferation and apoptosis modulation .

Antitumor Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a sulforhodamine B (SRB) assay on prostate cancer cells (PC-3) indicated that these compounds can induce apoptosis and inhibit cell proliferation at low micromolar concentrations . The mechanism appears to involve the downregulation of alpha1D and alpha1B adrenergic receptors in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this compound. In models of neurodegeneration, compounds within the benzodioxin class have shown potential in mitigating oxidative stress and neuronal cell death . This suggests a possible application in treating neurodegenerative diseases.

Study on Prostate Cancer Cells

A study focused on the effects of related compounds on PC-3 prostate cancer cells reported that treatment led to a significant reduction in cell viability. The study utilized various concentrations to determine the GI50 (concentration that inhibits cell growth by 50%), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells). The results indicated that certain derivatives exhibited higher efficacy than others, highlighting the potential for further development .

Neuroprotection in Animal Models

In a separate study examining neuroprotective effects in animal models of Alzheimer's disease, administration of related benzodioxin compounds resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound could be beneficial in developing treatments for Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide?

A common approach involves nucleophilic substitution between 2-chlorophenoxyacetic acid chloride and the amine group of 2,3-dihydro-1,4-benzodioxin-6-amine. Reactions are typically conducted in anhydrous acetonitrile or dichloromethane under inert atmospheres, with a weak base (e.g., K₂CO₃) to neutralize HCl byproducts. Progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Post-reaction, the product is purified using column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the chlorophenoxy and benzodioxin moieties.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% typically required for biological assays).
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How can researchers screen its potential biological activity?

Initial screening often involves:

  • In vitro enzyme inhibition assays (e.g., fluorescence-based kinase or protease assays) to identify molecular targets.
  • Antimicrobial testing using broth microdilution against Gram-positive/negative bacteria and fungi (MIC values reported).
  • Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale research applications?

Use a design of experiments (DOE) approach to test variables:

  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) for reaction efficiency.
  • Catalyst screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature gradients : Optimize between 50–80°C to balance yield and decomposition risks.
    Statistical tools like ANOVA can identify significant factors .

Q. What mechanistic insights exist for its interaction with biological targets?

Advanced studies employ:

  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes like COX-2 or EGFR.
  • Surface plasmon resonance (SPR) to quantify real-time binding kinetics (ka/kd values).
  • Metabolite profiling (LC-MS/MS) to identify oxidative or hydrolytic degradation products in hepatic microsomes .

Q. How does the compound’s stability vary under physiological conditions?

Stability studies should include:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and analyze via HPLC at timed intervals.
  • Thermal stability : Assess decomposition at 37°C (mimicking body temperature) over 72 hours.
  • Light sensitivity : Expose to UV-Vis radiation and monitor photodegradation products using high-resolution MS .

Q. What environmental impact assessments are relevant for this compound?

Follow protocols from environmental chemistry projects (e.g., INCHEMBIOL):

  • Biodegradation assays : Use OECD 301 guidelines with activated sludge to measure half-life.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
  • Soil adsorption studies : Determine Koc values to predict mobility in terrestrial ecosystems .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions may arise from:

  • Assay variability : Validate results across multiple platforms (e.g., fluorescence vs. luminescence readouts).
  • Impurity interference : Re-purify the compound and re-test using orthogonal methods (e.g., NMR-coupled bioassays).
  • Cell line specificity : Compare activity in isogenic cell lines with/without target gene knockouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.